[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl](2-pyridinyl)methanone
Description
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Propriétés
IUPAC Name |
[1-(4,6-dimethylpyrimidin-2-yl)triazol-4-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-9-7-10(2)17-14(16-9)20-8-12(18-19-20)13(21)11-5-3-4-6-15-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOMJZKYZNBULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-ylmethanone represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article examines the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-ylmethanone is C12H13N5O. The compound features a triazole ring fused with a pyrimidine moiety and a pyridine substituent, contributing to its unique biological profile.
Antimicrobial Properties
Research has indicated that compounds with triazole and pyrimidine structures exhibit significant antimicrobial activity. For instance:
- In vitro studies have demonstrated that similar triazole derivatives inhibit the growth of various bacterial strains and fungi. Their mechanism often involves disrupting cell wall synthesis or interfering with nucleic acid metabolism .
- Case Study : A derivative of the triazole class was shown to be effective against Candida albicans, suggesting potential applications in antifungal therapies .
Anticancer Activity
Triazoles are also known for their anticancer properties:
- Mechanism : They can inhibit key enzymes involved in cancer cell proliferation. Specifically, they may act as inhibitors of topoisomerases or other enzymes critical for DNA replication .
- Research Findings : Studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored:
- Findings : Certain compounds exhibit inhibition of pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis .
The biological effects of 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-ylmethanone are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity associated with inflammatory responses or cellular signaling pathways.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are most effective for constructing the triazole-pyrimidine-pyridine core of this compound?
The triazole-pyrimidine-pyridine scaffold can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by pyrimidine and pyridine functionalization. For example:
- Step 1 : React a propargyl-substituted pyrimidine with an azide-containing pyridine derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O) to regioselectively form the 1,4-disubstituted triazole .
- Step 2 : Introduce methyl groups to the pyrimidine ring via nucleophilic substitution or condensation reactions (e.g., using 2-hydrazino-4,6-dimethylpyrimidine as a precursor) .
- Validation : Confirm regiochemistry via ¹H NMR (e.g., triazole proton at δ 7.42–7.67 ppm in CDCl₃) and mass spectrometry .
Advanced: How can regioselectivity challenges in triazole formation be addressed during synthesis?
Regioselectivity in CuAAC is typically controlled by the catalyst and reaction conditions :
- Cu(I) catalysis ensures 1,4-regioselectivity, whereas Ru or Ag catalysts favor 1,5-isomers. Use anhydrous solvents (e.g., DMF or THF) and degassed systems to minimize side reactions .
- Pre-functionalized intermediates : Design alkynes/azides with steric or electronic directing groups (e.g., electron-withdrawing substituents on pyridine) to bias cycloaddition outcomes .
- Post-synthetic analysis : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regiochemical mixtures .
Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Key signals include:
- Pyridine protons: δ 7.90–8.54 ppm (meta/para to carbonyl).
- Triazole proton: δ 7.42–7.67 ppm (integration = 1H).
- Pyrimidine methyl groups: δ 2.10–2.50 ppm .
- X-ray crystallography : Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) resolves bond lengths/angles and validates stereochemistry .
Advanced: How should researchers design cytotoxicity assays to evaluate this compound’s bioactivity?
- Cell lines : Use panels reflecting therapeutic targets (e.g., HeLa, MCF-7, NCI-H460) with MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure IC₅₀ values .
- Controls : Include tubulin polymerization inhibitors (e.g., paclitaxel) and apoptosis inducers (e.g., staurosporine) to contextualize mechanisms .
- Dose-response curves : Fit data with nonlinear regression (e.g., GraphPad Prism) to assess potency and selectivity indices .
Advanced: How to resolve contradictions in reported biological activity across studies?
- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude batch variability .
- Assay conditions : Standardize parameters (e.g., serum concentration, incubation time) to minimize microenvironmental effects .
- Target engagement studies : Use surface plasmon resonance (SPR) or thermal shift assays to directly measure binding affinities to suspected targets (e.g., kinases, tubulin) .
Basic: What strategies improve solubility and stability for in vitro experiments?
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS or cell culture media with 0.1% Tween-80 to prevent aggregation .
- Salt formation : Introduce ionizable groups (e.g., hydrochloride salts via piperazine/pyridine protonation) to enhance aqueous solubility .
- Stability testing : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C) over 24–72 hours .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB: 1SA0) or kinase domains (e.g., EGFR). Focus on triazole-pyrimidine π-stacking and hydrogen bonding .
- CRISPR/Cas9 knockouts : Generate cell lines lacking putative targets (e.g., β-tubulin isoforms) to confirm on-target effects .
- Metabolic profiling : Perform untargeted LC-MS metabolomics to identify pathway perturbations (e.g., apoptosis markers like caspase-3/7) .
Advanced: How to optimize computational models for predicting physicochemical properties?
- QSAR modeling : Train models with descriptors like logP , polar surface area, and H-bond donors/acceptors using datasets from PubChem or ChEMBL .
- MD simulations : Run GROMACS simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and solvent-accessible surface area .
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
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